2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrole ring
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is the tyrosine kinase, particularly the oral signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a significant role in the regulation of cell division, survival, and migration .
Mode of Action
This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . This inhibition disrupts the signal transduction cascades, leading to changes in the activation of proteins that regulate cellular processes .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects various biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining its concentration in the body and its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effect on tyrosine kinase. This inhibition disrupts cellular processes regulated by this enzyme, potentially leading to the suppression of cell division and migration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other substances in the body, the pH level of the environment, and the temperature . .
Biochemical Analysis
Biochemical Properties
2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are crucial for cell cycle regulation and signal transduction . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cellular processes. Additionally, it interacts with nucleic acids, potentially interfering with DNA and RNA synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, preventing phosphorylation events that are essential for enzyme activation . This inhibition disrupts downstream signaling cascades, leading to altered cellular responses. Additionally, the compound can intercalate into DNA, causing structural changes that hinder replication and transcription processes . These interactions result in the inhibition of cell growth and induction of cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Short-term exposure to the compound results in immediate inhibition of target enzymes and rapid induction of apoptosis in cancer cells . Long-term studies have shown that prolonged exposure can lead to resistance mechanisms in cells, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . Higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level do not significantly increase efficacy but do increase the risk of toxicity . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also affected by binding to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is predominantly found in the nucleus, where it interacts with DNA and nuclear proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to the nucleus . In the nucleus, it exerts its effects on gene expression and DNA replication, contributing to its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrimidine derivatives with pyrrole derivatives under controlled conditions. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with suitable alkynes in the presence of a copper catalyst can yield the desired pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in cyclization and coupling reactions.
Microwave Irradiation: Enhances reaction rates and yields.
Oxidizing Agents: Such as sodium hypochlorite for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolo[2,3-d]pyrimidine derivative with different substituents.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl groups present in 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-chloro-5,7-dimethylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-4-12(2)7-6(5)3-10-8(9)11-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMYPRJUKOJETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=NC(=NC=C12)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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